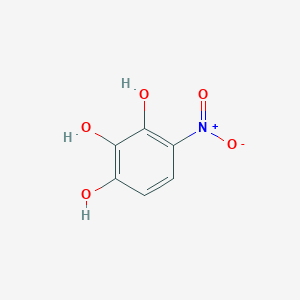

4-Nitropyrogallol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-nitrobenzene-1,2,3-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO5/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,8-10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYOMUFYEZASGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 4-nitropyrogallol

Pathways of Degradation and Transformation

The degradation and transformation of 4-Nitropyrogallol and related nitroaromatic compounds can occur through various chemical and biological processes, often involving radical intermediates and leading to ring cleavage and, in some cases, mineralization.

Hydroxyl Radical-Induced Degradation Mechanisms in Aqueous Solutions

Hydroxyl radicals (•OH) are potent oxidizing agents that play a significant role in the degradation of organic pollutants in aqueous environments, including nitroaromatic compounds. Studies investigating the reaction of hydroxyl radicals with 4-nitrophenol (4-NP) have identified this compound (4NPG) as one of the aromatic products formed copernicus.orgresearchgate.netcopernicus.orgresearchgate.netresearchgate.netrsc.org. The reaction mechanism involves the addition of •OH to the aromatic ring, leading to hydroxylation and the formation of various substituted phenolic compounds.

The yields of these phenolic products, including 4-nitrocatechol (4NC) and this compound, are influenced by the pH of the aqueous solution. At lower pH (e.g., pH 2), the molar yield of phenolic products from the reaction of •OH with 4-nitrophenol is approximately 0.2, with a lower yield of 4-nitrocatechol. At higher pH (e.g., pH 9), the molar yield of phenolic products increases to approximately 0.4, with a higher yield of 4-nitrocatechol copernicus.orgresearchgate.netcopernicus.orgresearchgate.net. The reaction of •OH with 4-nitrophenol proceeds with a rate constant of approximately 4.1 × 10⁹ dm³ mol⁻¹ s⁻¹ at pH 5.2 researchgate.net.

While these reactions lead to the transformation of the parent compound and can cause the bleaching of light-absorbing species, the mineralization of 4-nitrophenol is often incomplete. A significant portion of the organic carbon can remain in the solution as non-aromatic products, such as aliphatic acids, following ring opening copernicus.orgresearchgate.netcopernicus.orgresearchgate.netrsc.org.

| pH | Molar Yield of Phenolic Products (approx.) | Relative Yield of 4-Nitrocatechol |

|---|---|---|

| 2 | 0.2 | Lower |

| 9 | 0.4 | Higher |

Photolytic Degradation Processes and Radical Intermediates

The direct photolysis of nitroaromatic compounds in aqueous solutions is generally a slow and inefficient process conicet.gov.arnih.govcsbsju.eduacs.orgnih.gov. However, advanced oxidation processes (AOPs) like the UV/H₂O₂ system significantly enhance the degradation rates by generating highly reactive hydroxyl radicals conicet.gov.arnih.govcsbsju.eduacs.orgnih.gov. In this process, UV irradiation of hydrogen peroxide leads to the photolysis of H₂O₂, producing •OH radicals, which then attack the nitroaromatic substrates conicet.gov.arcsbsju.edu.

During the UV/H₂O₂ treatment of nitroaromatics, intermediate products are formed, and the cleavage of the aromatic ring is reported to occur at an early stage of the oxidation process nih.govcsbsju.eduacs.orgnih.gov. Organic nitrogen is often converted to nitrate ions nih.govcsbsju.eduacs.orgnih.gov. The quantum yields for the decay of nitrobenzene and nitrophenols in the UV/H₂O₂ process are reported in the range of 0.30–0.36 for nitrobenzene and 0.31–0.54 for nitrophenols nih.gov. Additionally, singlet oxygen (¹O₂) has been identified as a factor driving the visible photolysis of 4-nitrophenol on particulate surfaces in atmospheric contexts researchgate.net.

| Compound Class | Quantum Yield Range (approx.) |

|---|---|

| Nitrobenzene (NB) | 0.30–0.36 |

| Nitrophenols (NPs) | 0.31–0.54 |

Role as an Intermediate in Nitroaromatic Compound Biodegradation (e.g., 2,6-Dinitrophenol, 4-Nitrophenol)

This compound serves as a key intermediate in the microbial degradation pathways of certain nitroaromatic compounds. Specifically, in the aerobic biodegradation of 2,6-dinitrophenol, a dioxygenase enzyme catalyzes the oxidation of the parent compound to this compound, with the simultaneous release of a nitro group as nitrite nih.govresearchgate.net. This initial transformation is a critical step before ring cleavage occurs.

Following the formation of this compound, the degradation pathway typically involves ring cleavage. For instance, this compound can be converted to 2-hydroxy-5-nitromuconate, which then undergoes decarboxylation to form 2-hydroxy-5-nitropenta-2,4-dienoate nih.govresearchgate.net.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

1H NMR and 13C NMR Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic compounds. For 4-Nitropyrogallol, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy provide crucial information about the arrangement of atoms and their electronic environments. While specific, fully assigned spectra for this compound were not extensively detailed in the provided search results, general trends for nitrophenolic compounds can be inferred. The presence of the nitro group, an electron-withdrawing substituent, significantly influences the chemical shifts of the aromatic protons and carbons compared to unsubstituted pyrogallol. The hydroxyl groups also contribute to the characteristic signals.

Studies on pyrogallol derivatives and related nitrophenols indicate that ¹H NMR spectra typically show signals for aromatic protons, often in the range of 6.5-7.5 ppm, with their exact positions and splitting patterns dictated by the substitution pattern. The hydroxyl protons are usually observed as broad singlets, their chemical shifts being highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. ¹³C NMR spectra would reveal distinct signals for the six carbons of the benzene ring, with carbons bearing electron-withdrawing groups (like the nitro group) or hydroxyl groups appearing at characteristic chemical shifts.

Two-Dimensional NMR Techniques for Complex Structures

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for confirming structural assignments and elucidating connectivity in complex molecules, especially when 1D spectra are ambiguous. For this compound, these techniques would be instrumental in unequivocally assigning each proton and carbon signal and confirming the relative positions of the nitro and hydroxyl groups on the benzene ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful method for identifying functional groups present in a molecule by analyzing the absorption of infrared radiation. For this compound, FT-IR spectroscopy would typically show characteristic absorption bands corresponding to its key functional groups:

O-H Stretching: A broad and strong absorption band in the region of 3200-3500 cm⁻¹ is expected due to the stretching vibrations of the hydroxyl groups, indicative of hydrogen bonding. acs.org

C-H Stretching (Aromatic): Peaks typically appear in the region of 3000-3100 cm⁻¹ for aromatic C-H stretching.

Nitro Group (–NO₂): The nitro group is characterized by two strong absorption bands: an asymmetric stretching vibration usually found around 1500-1570 cm⁻¹ and a symmetric stretching vibration around 1300-1370 cm⁻¹. nih.govoup.commdpi.com

C=C Stretching (Aromatic Ring): Absorption bands in the range of 1450-1650 cm⁻¹ are indicative of C=C stretching vibrations within the aromatic ring.

C-O Stretching: Bands associated with C-O stretching of the phenolic hydroxyl groups are typically observed in the region of 1200-1300 cm⁻¹.

The presence and position of these bands provide a spectral fingerprint for this compound, confirming the presence of hydroxyl and nitro functionalities.

Electroanalytical Techniques for Redox Characterization

Electroanalytical techniques are vital for understanding the redox properties of this compound, particularly its behavior in electrochemical reactions. Phenolic compounds, in general, are known to undergo oxidation, and the nitro group can influence these processes. acs.orgnih.govmdpi.comustb.edu.cn

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a widely used electrochemical technique to study the redox behavior of compounds. It involves sweeping the potential of a working electrode between two limits and measuring the resulting current. For this compound, CV studies would reveal its oxidation and reduction potentials, the reversibility of these processes, and the number of electrons transferred.

Studies on related nitrophenols and phenolic compounds indicate that they typically undergo anodic oxidation. The electron-withdrawing nitro group is expected to shift the oxidation potential to more positive values compared to pyrogallol. The presence of multiple hydroxyl groups can lead to complex redox pathways, potentially involving multiple oxidation steps. One study reported cyclic voltammetry measurements of pyrogallol as part of its research on interfacial oxidation by nitrate radicals, providing insight into the redox potentials of this compound class nih.gov. The pH dependence of the electrochemical behavior of phenolic compounds is also a significant factor, with shifts in peak currents and potentials observed as the pH changes mdpi.com.

Amperometric and Potentiometric Methods

Amperometry measures the current as a function of time at a fixed potential, often used for quantitative analysis or studying electron transfer kinetics. Potentiometry measures the potential of an electrode as a function of the concentration of a specific analyte, useful for developing sensors or studying equilibrium processes.

While specific amperometric or potentiometric studies on this compound were not detailed in the provided search results, these techniques are generally applied to phenolic compounds for sensing applications or to monitor their electrochemical reactions. For instance, potentiometric titrations have been used to confirm the stoichiometry of tin complexes with pyrogallol tandfonline.com. Amperometric methods could be employed to detect and quantify this compound based on its electrochemical oxidation or reduction currents.

Applications in Advanced Chemical Systems

Role in Catalytic Processes

4-Nitropyrogallol serves as a relevant compound in various catalytic applications, particularly in oxidation-reduction reactions and as a component in ligand design for homogeneous and heterogeneous catalysis.

As an Intermediate or Product in Catalyzed Oxidation/Reduction Reactions

This compound has been identified as an intermediate or product in the catalyzed oxidation and reduction of other aromatic compounds. For instance, in the advanced oxidation of 4-nitrophenol (4-NP) using UV/H₂O₂ processes, this compound was tentatively identified as one of the degradation intermediates, alongside hydroquinone and 4-nitrocatechol researchgate.net. This suggests that under oxidative conditions, the pyrogallol moiety can be formed or modified from related phenolic structures.

The compound's involvement in redox chemistry is also implied by its structural relationship to pyrogallol, a known reducing agent. While direct catalytic roles of this compound itself in oxidation/reduction reactions are not extensively detailed in the provided search results, its presence as a product in the degradation of other nitroaromatic compounds highlights its position within complex redox transformation pathways researchgate.net.

Exploration as a Ligand in Homogeneous Catalysis

The pyrogallol structure, with its multiple hydroxyl groups, offers potential coordination sites for metal ions, making it a candidate for ligand development in homogeneous catalysis. While specific research detailing this compound's use as a ligand in homogeneous catalysis is limited in the provided snippets, related compounds and structural motifs are explored. For example, Schiff base ligands, which can incorporate phenolic hydroxyl groups, are known to form metal complexes with significant catalytic activity in various reactions nih.govnih.govmdpi.comrsc.orgrsc.org. The presence of the nitro group on the pyrogallol ring could modify the electronic properties of such potential ligands, influencing the catalytic performance of the resulting metal complexes. Research into metal-ligand cooperation, where ligands actively participate in catalytic cycles, is a growing area in homogeneous catalysis, suggesting avenues for exploring nitro-substituted polyphenols mdpi.comrsc.org.

Use in Heterogeneous Catalytic Systems

This compound's potential in heterogeneous catalysis can be inferred from the use of pyrogallol derivatives and related phenolic compounds as functional components in supported catalytic systems. Mesoporous materials like MCM-41 have been functionalized with active species for oxidation reactions, creating discrete catalyst sites via host-guest interactions researchgate.net. While this compound itself is not explicitly mentioned as a supported catalyst, its structure is amenable to immobilization onto solid supports. Furthermore, transition metal complexes incorporating phenolic ligands are employed in heterogeneous catalysis, for example, in the oxidation of 4-nitrophenol using metal-impregnated MCM-41 catalysts researchgate.net. The nitro group could potentially tune the electronic and steric properties of such immobilized catalytic species.

Data Table 1: Identified Intermediates in 4-Nitrophenol Degradation

| Intermediate Identified | Reaction Type | Reference |

| This compound | Catalyzed Oxidation | researchgate.net |

| Hydroquinone | Catalyzed Oxidation | researchgate.net |

| 1,2,4-trihydroxybenzene | Catalyzed Oxidation | researchgate.net |

| 4-nitrocatechol | Catalyzed Oxidation | researchgate.net |

Potential in Supramolecular Chemistry

The structural features of this compound, particularly its hydroxyl groups and the electron-withdrawing nitro group, make it a compound of interest for supramolecular chemistry, offering possibilities in molecular recognition and the design of responsive materials.

Future Research Directions and Emerging Paradigms

Development of Green and Sustainable Synthetic Routes

Future research will likely focus on developing more environmentally benign and economically viable synthetic pathways for 4-Nitropyrogallol. Current methods may involve harsh reagents or produce significant waste. Emerging paradigms include:

Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions

Real-time monitoring of reaction progress is crucial for optimizing synthesis and understanding reaction mechanisms. Future research will leverage advanced spectroscopic techniques for in-situ analysis:

Multiscale Computational Modeling of Complex Systems Involving this compound

Computational chemistry offers powerful tools to predict and understand the behavior of this compound in various chemical and material contexts. Future directions include:

Integration into Novel Functional Materials and Devices

The unique electronic and chemical properties of this compound suggest its potential integration into advanced materials and devices. Future research will explore:

Synergistic Studies Combining Experimental and Theoretical Approaches

The most impactful advancements will arise from the synergistic interplay between computational modeling and experimental validation. Future research will focus on:

By pursuing these research directions, the scientific community can further elucidate the multifaceted nature of this compound and pave the way for its innovative applications across various scientific and technological domains.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 4-Nitropyrogallol, and how can reaction conditions be optimized for academic research?

- Methodological Answer : Synthesis typically involves nitration of pyrogallol derivatives under controlled acidic conditions. Optimization requires monitoring nitration efficiency via parameters such as temperature (maintained below 40°C to prevent decomposition), stoichiometry of nitric acid, and reaction time. Post-synthesis purification via recrystallization (using ethanol/water mixtures) is critical to isolate high-purity this compound. Characterization via melting point analysis (255–257°C, decomposition) and FT-IR (to confirm nitro-group absorption bands at ~1520 cm⁻¹) ensures reproducibility .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound and its intermediates?

- Methodological Answer : Gas chromatography-mass spectrometry (GC/MS) with BSTFA derivatization is essential for identifying volatile intermediates. For example, in degradation studies, GC/MS libraries may lack this compound derivatives, necessitating manual fragment ion assignment using reference standards (e.g., hydroquinone, 4-nitrocatechol). UV-Vis spectroscopy (monitoring absorbance at 310–320 nm) and HPLC with diode-array detection (DAD) are also critical for tracking concentration profiles during reactions .

Q. What are the best practices for handling and storing this compound to ensure stability in laboratory settings?

- Methodological Answer : Store solid this compound in airtight, light-resistant containers at 0–6°C to prevent photodegradation and moisture absorption. Solutions should be prepared fresh in deoxygenated solvents (e.g., acetonitrile) and used immediately to minimize nitro-group reduction. Stability tests under varying pH and temperature conditions are recommended to establish shelf-life protocols .

Advanced Research Questions

Q. How do reaction kinetics and intermediate formation during this compound degradation inform mechanistic pathways in advanced oxidation processes (AOPs)?

- Methodological Answer : In UV/H₂O₂ systems, pseudo-first-order kinetics (rate constants ~0.15 min⁻¹) dominate this compound degradation. Monitor intermediates like 1,2,4-trihydroxybenzene and 4-nitrocatechol via GC/MS (Table 2 in ). Time-resolved concentration profiles (Table 3 in ) reveal rapid intermediate accumulation (peaking at 6 min), suggesting sequential hydroxylation and denitration steps. Mechanistic modeling should integrate hydroxyl radical (•OH) scavenging experiments to validate pathways.

Q. How can researchers resolve contradictions in degradation pathway data across different AOPs (e.g., UV/H₂O₂ vs. ozonation)?

- Methodological Answer : Contradictions often arise from variations in radical species (•OH vs. O₃-derived radicals). Use comparative studies with probe compounds (e.g., tert-butanol for •OH quenching) to distinguish dominant pathways. For example, in UV/H₂O₂, this compound forms aromatic intermediates, whereas ozonation may favor ring-opening products. Cross-referencing with high-resolution LC-MS/MS and isotope-labeling experiments can clarify discrepancies .

Q. What analytical challenges arise in detecting this compound derivatives not included in standard GC/MS libraries, and how can they be addressed?

- Methodological Answer : Derivatives like nitrated trihydroxybenzenes may lack library matches. Use derivatization agents (e.g., BSTFA) to enhance volatility and compare fragmentation patterns with synthetic standards. For ambiguous peaks, employ tandem MS (MS/MS) to deduce structural motifs based on neutral losses (e.g., –NO₂ or –OH groups). Collaborative data sharing with repositories like MassBank can improve identification accuracy .

Q. How should researchers design experiments to assess the environmental fate of this compound in aqueous systems?

- Methodological Answer : Simulate natural conditions by varying pH (5–9), temperature (10–30°C), and dissolved organic matter (DOM) levels. Use batch reactors with controlled light exposure to study photolysis. Quantify half-lives via LC-MS and assess toxicity of degradation products using bioassays (e.g., Daphnia magna). Spiked sediment-water systems can model partitioning behavior, with solid-phase extraction (SPE) for analyte recovery .

Key Notes for Methodological Rigor

- Data Reproducibility : Report reaction conditions (e.g., light intensity in UV experiments, H₂O₂ concentration) in detail to enable replication.

- Error Analysis : Quantify uncertainties in kinetic models (e.g., confidence intervals for rate constants) and use ANOVA for inter-study comparisons.

- Ethical Compliance : Adopt waste disposal protocols for nitro-aromatics, adhering to institutional safety guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.